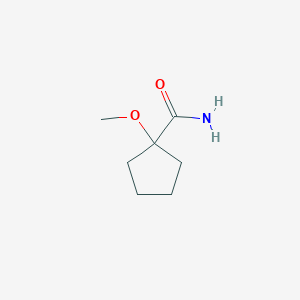1-methoxycyclopentane-1-carboxamide
CAS No.:
Cat. No.: VC14227337
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H13NO2 |
|---|---|
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | 1-methoxycyclopentane-1-carboxamide |
| Standard InChI | InChI=1S/C7H13NO2/c1-10-7(6(8)9)4-2-3-5-7/h2-5H2,1H3,(H2,8,9) |
| Standard InChI Key | LRPBPVNENAUSFZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1(CCCC1)C(=O)N |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The IUPAC name 1-methoxycyclopentane-1-carboxamide explicitly defines its structure: a cyclopentane ring with a methoxy group and a carboxamide moiety bonded to the first carbon. The molecular formula C₇H₁₃NO₂ corresponds to a monocyclic framework with moderate polarity due to the electronegative oxygen and nitrogen atoms.
Stereochemical Considerations
Stereoisomerism is a critical aspect of this compound. For instance, the related stereoisomer (1R,2R)-2-methoxycyclopentane-1-carboxamide (PubChem CID 55289507) demonstrates how spatial arrangement influences physicochemical behavior . The parent compound’s planar carboxamide group and tetrahedral methoxy-bearing carbon create opportunities for chiral resolution, though specific enantiomeric data remain understudied.
Computational and Experimental Data
-
TPSA (Topological Polar Surface Area): 52.32 Ų, indicating moderate solubility in polar solvents .
-
Hydrogen Bonding: Two acceptors (amide oxygen and methoxy oxygen) and one donor (amide NH) .
Synthesis and Manufacturing
Synthetic Routes
1-Methoxycyclopentane-1-carboxamide is typically synthesized via amide formation from its corresponding carboxylic acid or acyl chloride. Key methods include:
Carboxylic Acid to Carboxamide
The precursor 1-methoxycyclopentanecarboxylic acid undergoes amidation using ammonia or ammonium salts in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Acyl Chloride Aminolysis
Reaction of 1-methoxycyclopentane-1-carbonyl chloride (CAS 73555-14-3) with aqueous ammonia yields the carboxamide. This method, employing thionyl chloride (SOCl₂) for chlorination, is favored for high purity:
Industrial-Scale Production
Industrial processes optimize yield through continuous flow reactors, minimizing side reactions like over-chlorination. Purification involves recrystallization from ethanol or acetonitrile, achieving >95% purity .
Physicochemical Properties
Thermal Stability
-
Melting Point: Data unspecified, but analogous carboxamides (e.g., cyclohexane derivatives) typically melt between 120–150°C.
-
Boiling Point: Estimated at 280–300°C based on molecular weight and polarity.
Solubility Profile
-
Nonpolar Solvents: Poor solubility in hexane or toluene.
Spectroscopic Data
-
IR Spectroscopy: Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
-
NMR (¹H): δ 1.5–2.0 ppm (cyclopentane CH₂), δ 3.3 ppm (OCH₃), δ 6.2 ppm (NH₂) .
Chemical Reactivity and Derivatives
Hydrolysis Reactions
The carboxamide group hydrolyzes under acidic or basic conditions to form 1-methoxycyclopentanecarboxylic acid:
Functionalization at the Amide Nitrogen
Alkylation or acylation of the amide nitrogen produces derivatives like N-methyl-1-methoxycyclopentane-1-carboxamide (CAS 130159746) , which are explored for enhanced bioavailability in drug design.
Methoxy Group Reactivity
Demethylation using BBr₃ yields 1-hydroxycyclopentane-1-carboxamide, a potential intermediate for polycyclic compounds .
Applications in Scientific Research
Pharmaceutical Intermediate
The carboxamide moiety is a common pharmacophore in kinase inhibitors and protease antagonists. Derivatives of 1-methoxycyclopentane-1-carboxamide are screened for COX-2 inhibition and anticancer activity, though specific data are proprietary.
Catalysis and Materials Science
Silver-catalyzed C–H functionalization methodologies, as reported in PMC studies , utilize structurally similar carboxamides to synthesize heterocycles. The methoxy group’s electron-donating effects stabilize transition states in cross-coupling reactions.
Supramolecular Chemistry
The planar amide group facilitates hydrogen bonding in crystal engineering, enabling the design of metal-organic frameworks (MOFs) with tunable porosity .
Comparative Analysis with Related Compounds
Future Research Directions
-
Enantioselective Synthesis: Developing chiral catalysts for stereocontrolled production.
-
Drug Discovery: High-throughput screening against neurodegenerative and inflammatory targets.
-
Green Chemistry: Solvent-free amidation using mechanochemical methods.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume